molecular formula C10H12F3N B8647745 N-ethyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 55204-36-9

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B8647745
CAS RN: 55204-36-9
M. Wt: 203.20 g/mol
InChI Key: MHNOYCFRLSPHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2,2,2-trifluoroethyl)aniline is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.20 g/mol. The purity is usually 95%.
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properties

CAS RN

55204-36-9

Product Name

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-2-14(8-10(11,12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

MHNOYCFRLSPHRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(F)(F)F)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

484 parts of N-ethylaniline, 106 parts of sodium carbonate and 254 parts of 2,2,2-trifluoro-ethyl tosylate are heated for 48 hours at 190°-200° C. The cooled reaction mixture is diluted with 1000 parts by volume of distilled water and acidified with sulphuric acid until it is distinctly acid to Congo red paper. The N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline which is formed is then steam distilled. The lower organic layer of the distillate is separated and subjected to distillation under reduced pressure. 182 parts of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline are thus obtained, distilling at 53°-54° C. under 1 mm of mercury, of which the elementary analysis is as follows:
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Synthesis routes and methods II

Procedure details

203 mg (0.465 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 113 mg (0.931 mmol) of N-ethylaniline and 5 ml of methylene chloride were treated and worked up in the same manner as described in Reference Example 4 to obtain 92.6 mg of N-ethyl-N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 98%.
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113 mg
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